molecular formula CH3Br B036051 Bromomethane-13C CAS No. 51624-21-6

Bromomethane-13C

Cat. No.: B036051
CAS No.: 51624-21-6
M. Wt: 95.93 g/mol
InChI Key: GZUXJHMPEANEGY-OUBTZVSYSA-N
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Chemical Reactions Analysis

Types of Reactions: Bromomethane-13C undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Bromomethane-13C involves its interaction with nucleophiles, leading to the substitution of the bromine atom. The carbon-13 isotope allows for detailed tracking of the compound through various chemical and biological pathways using NMR spectroscopy .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it invaluable in research applications where understanding the fate of carbon atoms is crucial .

Biological Activity

Bromomethane-13C, also known as methyl bromide-13C, is a stable isotopic variant of methyl bromide (CH3Br) where one of the carbon atoms is replaced with its carbon-13 isotope. This compound has garnered attention due to its applications in various fields, including agriculture, and its potential biological activity. Understanding the biological effects of this compound is essential for assessing its safety and efficacy in these applications.

Toxicological Profile

Bromomethane and its isotopic variant have been studied for their toxicological effects, particularly concerning their potential carcinogenicity and neurotoxicity. The primary routes of exposure include inhalation and dermal contact, with significant findings from various studies indicating the following:

  • Carcinogenic Potential : Studies have shown that bromomethane can induce tumors in laboratory animals. For instance, a two-year inhalation study on B6C3F1 mice revealed a dose-related increase in uterine tumors in females .
  • Neurotoxicity : High concentrations of bromomethane exposure have been linked to neurotoxic effects, including neuronal necrosis and testicular degeneration in rats and mice .

The biological activity of this compound can be attributed to several mechanisms:

  • Genotoxicity : Bromomethane has been identified as an alkylating agent, which can cause direct damage to DNA. It has been shown to induce micronuclei formation in bone marrow cells of exposed rodents, indicating its potential to cause genetic mutations .
  • Metabolism : Bromomethane is primarily metabolized via glutathione conjugation, leading to the formation of S-methylglutathione. This metabolite can further decompose into S-methyl-L-cysteine and carbon dioxide, influencing various biological pathways .

Case Studies

  • Inhalation Studies :
    • In a study involving rats exposed to bromomethane at concentrations of 400 ppm for six hours daily, significant respiratory tract lesions were observed . The study indicated that neurotoxic and hematological damage occurred primarily at high exposure levels.
  • Carcinogenicity Studies :
    • A comprehensive review reported that prolonged exposure to bromomethane resulted in hyperplasia and inflammation of the forestomach in rats, with some cases progressing to carcinoma . This highlights the compound's potential carcinogenic properties.

Table 1: Summary of Biological Effects of this compound

EffectObserved In StudyReference
Tumor InductionUterine tumors in female B6C3F1 mice
NeurotoxicityNeuronal necrosis in rats
GenotoxicityMicronuclei formation in bone marrow
Respiratory DamageInflammatory lesions in respiratory tract
Metabolic PathwaysGlutathione conjugation

Properties

IUPAC Name

bromo(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Br/c1-2/h1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUXJHMPEANEGY-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583673
Record name Bromo(~13~C)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51624-21-6
Record name Bromo(~13~C)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51624-21-6
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